

# 4-(4-Bromophenyl)tetrahydropyran discovery and history

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## Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran

Cat. No.: B1288293

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An In-depth Technical Guide to **4-(4-Bromophenyl)tetrahydropyran**: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-(4-Bromophenyl)tetrahydropyran** is a heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a conformationally restricted tetrahydropyran (THP) ring with a synthetically versatile bromophenyl moiety, make it a valuable intermediate for the synthesis of complex molecular architectures. The THP scaffold is often employed as a bioisosteric replacement for carbocyclic rings to modulate physicochemical properties such as solubility and metabolic stability, while the bromine atom serves as a key handle for a variety of cross-coupling reactions to introduce further molecular diversity. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of **4-(4-Bromophenyl)tetrahydropyran**, with a focus on its role in the development of novel therapeutics.

## Discovery and History

The precise first synthesis and reporting of **4-(4-Bromophenyl)tetrahydropyran** are not prominently documented in the scientific literature under a single, seminal publication. Its emergence is more likely rooted in the broader context of the increasing use of the

tetrahydropyran motif in medicinal chemistry. The THP ring system is a common feature in many natural products and has been recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1]

The "discovery" of **4-(4-Bromophenyl)tetrahydropyran** can be viewed as an outcome of the systematic exploration of functionalized heterocyclic scaffolds by medicinal chemists. The inclusion of a bromophenyl group provides a reactive handle for introducing the tetrahydropyran core into larger molecules through well-established cross-coupling methodologies, such as Suzuki and Heck reactions.[2] This "building block" approach is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of diverse compounds for biological screening. While a specific "eureka" moment for this particular molecule is not apparent, its value and application have become established through its repeated use in the synthesis of bioactive compounds.

## Physicochemical Properties and Characterization Data

The fundamental properties of **4-(4-Bromophenyl)tetrahydropyran** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

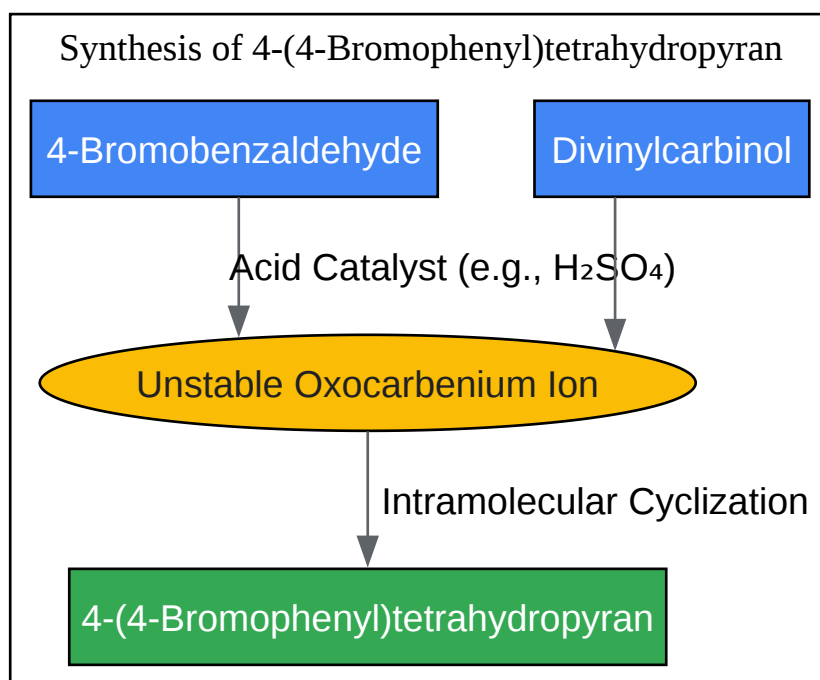
Property	Value	Reference
CAS Number	811828-76-9	[2]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrO	[2]
Molecular Weight	241.12 g/mol	[2]
Appearance	Not explicitly stated; likely a solid or oil	
Purity	Typically available at ≥98%	[2]

Note: Detailed experimental characterization data such as melting point, boiling point, and NMR spectra are not consistently reported in publicly available sources and would typically be determined empirically in a research setting.

## Synthesis and Experimental Protocols

The synthesis of **4-(4-Bromophenyl)tetrahydropyran** can be achieved through several established methods for the formation of tetrahydropyran rings. A common and illustrative approach involves the acid-catalyzed reaction of a suitable diol with a carbonyl compound (a Prins-type cyclization) or the cyclization of a halo-alcohol. A representative synthetic route is outlined below.

### Illustrative Synthetic Pathway



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Caption: A generalized reaction scheme for the synthesis of a 4-substituted tetrahydropyran via a Prins-type cyclization.

### Detailed Experimental Protocol (Representative)

This protocol is a generalized representation based on common methods for the synthesis of substituted tetrahydropyrans and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize **4-(4-Bromophenyl)tetrahydropyran**.

Materials:

- 4-Bromobenzaldehyde
- A suitable 1,5-diol precursor (e.g., a protected form that can be deprotected in situ) or a homoallylic alcohol.
- Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Anhydrous organic solvent (e.g., dichloromethane, toluene)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** A solution of 4-bromobenzaldehyde (1.0 equivalent) and the diol or homoallylic alcohol precursor (1.1 equivalents) is prepared in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Acid Catalysis:** The reaction mixture is cooled in an ice bath, and a catalytic amount of strong acid is added dropwise.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for a period of time (typically several hours to overnight). The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is

extracted with the organic solvent.

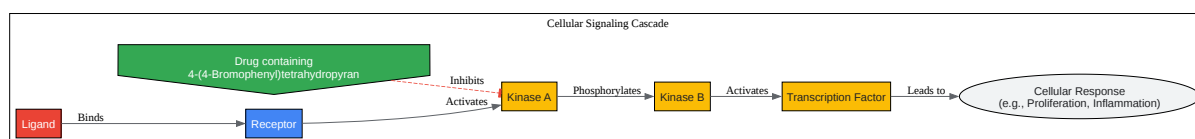
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
- **Characterization:** The structure and purity of the final product are confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Role in Drug Discovery and Signaling Pathways

The **4-(4-Bromophenyl)tetrahydropyran** moiety is a valuable component in the design of modern pharmaceuticals. The tetrahydropyran ring often serves as a metabolically stable, conformationally restricted scaffold that can favorably interact with biological targets. The bromophenyl group provides a crucial attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Molecules incorporating this scaffold have been investigated in various therapeutic areas, including as kinase inhibitors, receptor antagonists, and other enzyme inhibitors. The general mechanism involves the overall drug molecule, of which **4-(4-Bromophenyl)tetrahydropyran** is a part, binding to a specific target protein and modulating its activity, thereby interrupting a disease-related signaling pathway.

## Illustrative Signaling Pathway Modulation



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Caption: Generalized diagram of a kinase signaling pathway being modulated by a drug molecule containing the **4-(4-Bromophenyl)tetrahydropyran** scaffold.

## Future Perspectives

**4-(4-Bromophenyl)tetrahydropyran** is expected to remain a relevant and valuable building block in the field of drug discovery. Its utility in constructing diverse molecular libraries through established and robust chemical reactions ensures its continued application. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to this and related tetrahydropyran derivatives. Furthermore, the incorporation of this scaffold into novel chemical modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting avenue for future research.

## Conclusion

In summary, **4-(4-Bromophenyl)tetrahydropyran** is a key heterocyclic intermediate with significant applications in medicinal chemistry. While its specific discovery is not attributed to a singular event, its importance has grown with the recognition of the tetrahydropyran motif's beneficial effects on the pharmacokinetic properties of drug candidates. The synthetic accessibility and the versatility of the bromophenyl group for further functionalization make it a powerful tool for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and its role in the broader context of drug discovery and development.

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## References

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